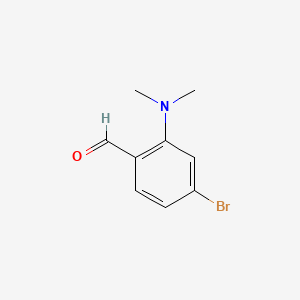

4-Bromo-2-(dimethylamino)benzaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655925 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030863-12-7 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(dimethylamino)benzaldehyde

High-Fidelity Synthesis, Reactivity Profile, and Applications in Push-Pull Systems

Executive Summary

4-Bromo-2-(dimethylamino)benzaldehyde (CAS: 1030863-12-7) is a specialized bifunctional building block critical to the development of intramolecular charge transfer (ICT) fluorophores and nitrogen-containing heterocycles.[1] Characterized by a "push-pull" electronic architecture—featuring an electron-donating dimethylamino group ortho to an electron-withdrawing aldehyde—this compound exhibits unique reactivity patterns that distinguish it from its para-amino isomers.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in medicinal chemistry and organic electronics.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1030863-12-7 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Yellow to greenish crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water |

| Electronic Character | Strong dipole moment due to ortho-donor/acceptor pairing |

Structural Insight: Unlike the more common 4-(dimethylamino)benzaldehyde, the ortho-positioning of the dimethylamino group in this scaffold introduces significant steric strain and electronic coupling with the carbonyl group.[1] This proximity often results in a twisted intramolecular charge transfer (TICT) state upon excitation, making it a valuable precursor for solvatochromic dyes.[1]

Synthetic Pathways: Causality & Control[1]

The Regioselectivity Challenge

Direct formylation (Vilsmeier-Haack) of 3-bromo-N,N-dimethylaniline is theoretically possible but practically flawed.[1] The strong para-directing effect of the dimethylamino group typically forces formylation to the C4 position (relative to the amine), yielding the unwanted isomer 2-bromo-4-(dimethylamino)benzaldehyde (CAS 55875-47-3).[1]

To guarantee the 4-bromo-2-(dimethylamino) substitution pattern, a Nucleophilic Aromatic Substitution (SNAr) strategy is the industry standard for high fidelity.[1]

Protocol A: SNAr Displacement (Recommended)

Mechanism: The aldehyde group at C1 acts as an electron-withdrawing group (EWG), activating the ortho-fluorine atom of the precursor towards nucleophilic attack by dimethylamine.[1] The bromine atom at C4, being meta to the activating aldehyde, is electronically decoupled from SNAr activation, ensuring chemoselectivity.[1]

Reagents:

-

Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)[1][2]

-

Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0 M in THF)

-

Base: Potassium Carbonate (K₂CO₃)[1]

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)[1]

Step-by-Step Methodology:

-

Charge: Dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in DMF (5 volumes).

-

Addition: Add K₂CO₃ (1.5 eq) followed by slow addition of Dimethylamine (1.2 eq).

-

Note: If using aqueous amine, ensure vigorous stirring to manage the biphasic system.[1]

-

-

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the fluorinated precursor.[1]

-

Endpoint: Conversion is typically quantitative due to the high activation energy difference between F and Br displacement.[1]

-

-

Workup: Pour reaction mixture into ice-water. The product typically precipitates as a yellow solid.[1] Filter, wash with water to remove inorganic salts, and dry.[1]

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).[1]

Figure 1: Chemoselective SNAr pathway leveraging the activating nature of the aldehyde group.[1]

Reactivity & Functionalization Profile

The utility of this compound lies in its orthogonal reactivity .[1] The molecule possesses two distinct "handles" that can be manipulated independently:[1]

-

The Aldehyde (C1): Susceptible to condensation reactions.[1]

-

The Bromide (C4): Susceptible to transition-metal catalyzed coupling.[1]

Validated Transformations

| Reaction Type | Target Handle | Reagents | Product Class |

| Suzuki-Miyaura | -Br (C4) | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Biaryl Push-Pull Systems |

| Knoevenagel | -CHO (C1) | Malononitrile, Piperidine (cat.)[1] | Dicyanovinyl dyes (Deep Red/NIR) |

| Wittig/Horner | -CHO (C1) | Phosphonium salts/Phosphonates | Styryl fluorophores |

| Reductive Amination | -CHO (C1) | NaBH(OAc)₃, Primary Amine | Benzylamines (Drug intermediates) |

Strategic Workflow: Scaffold Hopping

In drug discovery, this scaffold allows for the rapid generation of libraries.[1] A common workflow involves first diversifying the C4 position via Suzuki coupling to introduce lipophilicity or target binding elements, followed by modification of the aldehyde to form heterocycles like quinolines or benzimidazoles.[1]

Figure 2: Orthogonal functionalization map demonstrating the divergent synthesis potential.

Applications in Research & Industry

Intramolecular Charge Transfer (ICT) Probes

The ortho-dimethylamino group acts as a strong electron donor, while the aldehyde (or its condensation products) acts as an acceptor.[1] Upon photoexcitation, electron density shifts from the amine to the carbonyl.[1]

-

Mechanism: The steric bulk of the ortho-NMe₂ group forces the amine to twist out of planarity with the benzene ring in the excited state.[1] This Twisted Intramolecular Charge Transfer (TICT) phenomenon makes the fluorescence highly sensitive to solvent polarity and viscosity, serving as a molecular rotor for measuring microviscosity in biological membranes.[1]

Pharmaceutical Intermediates

The scaffold is a precursor to 2-aminoquinoline derivatives .[1]

-

Example: Condensation with ketones followed by cyclization yields polysubstituted quinolines, a privileged structure in antimalarial and anticancer therapeutics.[1] The bromine atom is often retained to allow late-stage diversification of the drug candidate.[1]

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time; the amino group can darken upon oxidation.[1]

-

Spill Response: Isolate area.[1] Wear nitrile gloves and P95 respirator.[1] Adsorb on vermiculite.[1]

-

Incompatibility: Strong oxidizing agents (reaction with NMe₂), strong bases (potential for Cannizzaro reaction or polymerization).[1]

References

-

ChemScene . This compound Product Data. Retrieved from [1]

-

PubChem . 4-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

-

Organic Syntheses . General procedures for Nucleophilic Aromatic Substitution. Org. Synth. Coll. Vol. 5, p. 471.[1]

-

Sigma-Aldrich . Safety Data Sheet: Aminobenzaldehydes. Retrieved from [1]

Sources

Methodological & Application

Application Notes & Protocol: Vilsmeier-Haack Formylation of N,N-dimethyl-3-bromoaniline

Document ID: AN-VH-2026-02

Abstract: This document provides a comprehensive guide for the Vilsmeier-Haack formylation of N,N-dimethyl-3-bromoaniline to synthesize 2-bromo-4-(dimethylamino)benzaldehyde. It includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and data presentation. This protocol is designed for researchers, chemists, and professionals in drug development and synthetic organic chemistry, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is a mild electrophile, making the reaction highly selective for activated aromatic systems, such as N,N-disubstituted anilines.[5]

The substrate, N,N-dimethyl-3-bromoaniline, possesses a strongly activating N,N-dimethylamino group and a deactivating, ortho-, para-directing bromo group. The powerful activating effect of the dimethylamino group dictates the regioselectivity of the formylation. Electrophilic substitution will occur at the position most activated by the amino group, which is the para-position (C4), a site that is also sterically accessible.[6][7] The resulting product, 2-bromo-4-(dimethylamino)benzaldehyde, is a valuable synthetic intermediate in the preparation of various pharmaceuticals and functional materials.[8]

This guide explains the causality behind the experimental choices, ensuring that the protocol is a self-validating system for achieving a high-yield, high-purity synthesis.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyleneiminium ion, commonly referred to as the Vilsmeier reagent.[4][9] This reagent is typically prepared in situ due to its moisture sensitivity.[3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethyl-3-bromoaniline attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C4 position (para to the dimethylamino group) due to strong resonance stabilization of the resulting intermediate (sigma complex). Aromatization is restored through the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 2-bromo-4-(dimethylamino)benzaldehyde.[5][7]

Caption: Experimental workflow for Vilsmeier-Haack formylation.

1. Preparation of the Vilsmeier Reagent (In Situ)

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.

-

Charge the flask with 30 mL of anhydrous DMF and cool the flask to 0°C using an ice-water bath.

-

Causality: The reaction between DMF and POCl₃ is exothermic. [10]Cooling is essential to control the rate of reaction, prevent side reactions, and ensure the stable formation of the Vilsmeier reagent. Anhydrous conditions are critical as the reagent readily hydrolyzes. [3]* Add phosphorus oxychloride (5.5 mL, 0.06 mol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a pale yellow to white precipitate of the Vilsmeier reagent may be observed. [11] 2. Addition of Substrate and Reaction

-

Dissolve N,N-dimethyl-3-bromoaniline (10.0 g, 0.05 mol) in 20 mL of anhydrous DMF.

-

Add this solution dropwise to the cold, stirred Vilsmeier reagent suspension over 30 minutes.

-

Causality: A slow, controlled addition of the nucleophilic aniline to the electrophilic reagent minimizes potential side reactions and helps manage the reaction exotherm.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 70-75°C using a heating mantle and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [11]* Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution, as the Vilsmeier reagent is a relatively weak electrophile. [5]Reaction temperatures are substrate-dependent and typically range from room temperature up to 80°C. [7] 3. Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

In a separate large beaker (1 L), place approximately 300 g of crushed ice.

-

CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any unreacted POCl₃. [12]* Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Vigorous gas evolution (CO₂) will occur.

-

Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Causality: The aqueous work-up is crucial for hydrolyzing the iminium intermediate to the aldehyde. [12]The bicarbonate wash removes residual acids, and the brine wash helps to break up any emulsions and remove bulk water before drying.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification

-

The crude product, a yellow or brown solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 2-bromo-4-(dimethylamino)benzaldehyde as a solid.

-

Expected yield is typically in the range of 75-85%.

Safety and Troubleshooting

| Hazard | Precaution |

| Phosphorus Oxychloride (POCl₃) | Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). |

| Exothermic Reactions | Both reagent formation and quenching are exothermic. Maintain proper cooling and perform additions slowly. |

| Acidic Vapors (HCl) | The work-up procedure generates HCl gas. Ensure adequate ventilation in a fume hood. |

| Problem | Potential Cause | Solution |

| Low or no product yield | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Increase reaction time or temperature moderately. Confirm Vilsmeier reagent formation before substrate addition. |

| Dark, tarry crude product | Reaction temperature was too high. | Maintain the recommended temperature range. Overheating can lead to polymerization and decomposition. |

| Difficult work-up (emulsions) | Residual DMF or salts. | A brine wash can help break emulsions. If persistent, filter the emulsion through a pad of Celite. |

References

- NROChemistry. Vilsmeier-Haack Reaction. [URL: https://www.nrochemistry.com/vilsmeier-haack-reaction/]

- BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. [URL: https://www.benchchem.com/technical-support-center/vilsmeier-haack-reaction-work-up-and-byproduct-removal]

- BenchChem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. [URL: https://www.benchchem.

- J&K Scientific LLC. Vilsmeier-Haack Reaction. [URL: https://www.jk-scientific.com/en/named-reaction/Vilsmeier-Haack-Reaction-11]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Gate Chemistry. DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. [URL: https://www.youtube.

- Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Organic Chemistry: An Indian Journal, 9(5), 187-194. [URL: https://www.tsijournals.

- Wikipedia. Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Wikipedia. Vilsmeier reagent. [URL: https://en.wikipedia.org/wiki/Vilsmeier_reagent]

- Sridhar, M., & Kumar, B. A. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2933-2940. [URL: https://www.joac.info/articles/vilsmeier-haack-transformations-under-non-classical-conditions.pdf]

- BenchChem. Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction. [URL: https://www.benchchem.

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0331]

- PubChem. 2-Bromo-4-(dimethylamino)benzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/289670]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Bromo-4-(dimethylamino)benzaldehyde | C9H10BrNO | CID 289670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. growingscience.com [growingscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Reactions of the aldehyde group in 4-Bromo-2-(dimethylamino)benzaldehyde

An In-Depth Guide to the Synthetic Utility of the Aldehyde Group in 4-Bromo-2-(dimethylamino)benzaldehyde

Introduction: A Versatile Scaffold for Chemical Synthesis

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility stems from a unique combination of electronic and steric properties conferred by its substituents, which modulate the reactivity of the core benzaldehyde structure. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The reactivity of the carbonyl carbon is dictated by the electronic interplay of the substituents on the aromatic ring. The ortho-dimethylamino group exerts a powerful +R (resonance) effect, donating electron density to the aromatic system and the aldehyde group. This electron donation can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. Conversely, the bromine atom at the para position is an electron-withdrawing group through its -I (inductive) effect. The steric bulk of the ortho-dimethylamino group can also influence the approach of nucleophiles to the aldehyde carbonyl. Understanding these effects is paramount for predicting reactivity and optimizing reaction conditions.

This technical guide provides a comprehensive overview of key reactions involving the aldehyde group of this compound. It is designed for researchers and drug development professionals, offering both mechanistic insights and detailed, field-proven protocols for its synthetic manipulation.

Core Reactions and Synthetic Protocols

The aldehyde functionality of this compound is a gateway to numerous molecular classes. This section details the theory and practical application of several high-impact transformations.

Condensation Reactions: Schiff Base (Imine) Formation

The reaction of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic synthesis. This condensation reaction proceeds via a nucleophilic addition-elimination mechanism, forming a carbon-nitrogen double bond.[1] These products are valuable intermediates and have applications as ligands for metal complexes and as precursors for biologically active compounds.[2][3][4][5]

Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the imine. The electron-donating dimethylamino group might slightly slow the initial nucleophilic attack but can stabilize cationic intermediates.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes the condensation of this compound with aniline as a representative primary amine.

-

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound (e.g., 2.28 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add aniline (0.98 g, 10.5 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like ethanol/water to yield the pure Schiff base.

-

Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

-

Data Summary Table:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. | Time (h) | Typical Yield (%) |

| This compound | Aniline | Ethanol | Glacial Acetic Acid | Reflux | 2-4 | 85-95 |

Reaction Workflow Diagram:

Caption: Workflow for Schiff base synthesis.

Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[6] It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is one of the most widely used methods for C-N bond formation.[7] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting aldehyde.[7][8]

Causality of Reagent Choice: Sodium cyanoborohydride is effective in mildly acidic conditions (pH ~6), which are optimal for imine formation without significantly reducing the aldehyde. Sodium triacetoxyborohydride is a non-toxic alternative that can be used in aprotic solvents and does not require strict pH control.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reaction with benzylamine using sodium cyanoborohydride.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Acetic Acid (to adjust pH)

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.28 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in methanol (40 mL).

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Carefully adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

-

In a separate container, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol and add it portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Make the solution basic (pH > 10) by adding aqueous NaOH solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine.

-

Data Summary Table:

| Reactant 1 | Amine | Reducing Agent | Solvent | Temp. | Time (h) | Typical Yield (%) |

| This compound | Benzylamine | NaBH₃CN | MeOH | RT | 12-24 | 70-85 |

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage is the unambiguous placement of the double bond. The stereochemical outcome (E vs. Z alkene) often depends on the stability of the ylide used.[9]

Mechanistic Overview: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a strained four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a thermodynamically stable triphenylphosphine oxide byproduct.[9] For non-stabilized ylides, the reaction is often Z-selective.

Experimental Protocol: Alkene Synthesis

This protocol outlines a solvent-free Wittig reaction, adapted from a procedure for 4-bromobenzaldehyde, which enhances the green credentials of the synthesis.[10]

-

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)

-

-

Procedure:

-

In a mortar, combine this compound (1.14 g, 5 mmol) and benzyltriphenylphosphonium chloride (2.14 g, 5.5 mmol).

-

Grind the two solids together with a pestle for 1-2 minutes until a homogeneous mixture is obtained.

-

Add anhydrous potassium phosphate (4.77 g, 15 mmol) to the mortar.

-

Grind the mixture vigorously for 15-20 minutes. The mixture may become sticky and change color, indicating reaction progression.

-

After grinding, add deionized water (~20 mL) to the mortar and stir to dissolve the inorganic salts.

-

Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted aldehyde.

-

The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to isolate the pure alkene.

-

Reaction Mechanism Diagram:

Caption: Mechanism of the Wittig Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[11][12] This reaction is a reliable method for creating α,β-unsaturated products. Common active methylene compounds include diethyl malonate and malonic acid.[13]

Experimental Protocol: Synthesis of a Substituted Alkene

This protocol uses diethyl malonate and a green catalyst, alum, under solvent-free conditions.[13]

-

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Alum [KAl(SO₄)₂·12H₂O] (0.1 eq)

-

-

Procedure:

-

In a 25 mL round-bottom flask, place this compound (2.28 g, 10 mmol), diethyl malonate (1.92 g, 12 mmol), and alum (0.47 g, 1 mmol).

-

Equip the flask with a magnetic stirrer.

-

Heat the mixture in an oil bath at 80°C with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete in 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to afford the pure Knoevenagel product.

-

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents.[14] Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder options like Oxone.[15] The choice of oxidant is crucial to avoid unwanted side reactions, especially with the electron-rich dimethylamino group present. A protocol using Oxone is presented here as it is a relatively mild and environmentally benign oxidant.[15]

Experimental Protocol: Synthesis of 4-Bromo-2-(dimethylamino)benzoic Acid

-

Materials:

-

This compound (1.0 eq)

-

Oxone® (potassium peroxymonosulfate) (2.0 eq)

-

Acetonitrile (CH₃CN) and Water (solvent system)

-

-

Procedure:

-

Dissolve this compound (2.28 g, 10 mmol) in a mixture of acetonitrile (50 mL) and water (50 mL) in a 250 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Add Oxone® (12.3 g, 20 mmol) portion-wise over 15 minutes while stirring vigorously.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

-

Adjust the pH to ~2 with 2M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

-

Reduction to Primary Alcohol

The reduction of an aldehyde yields a primary alcohol. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation, well-suited for aldehydes and ketones.[16] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of [4-Bromo-2-(dimethylamino)phenyl]methanol

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0 eq)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve this compound (2.28 g, 10 mmol) in methanol (50 mL) in a 100 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.38 g, 10 mmol) slowly and in small portions. Caution: Hydrogen gas is evolved.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow, dropwise addition of 1M HCl at 0°C until gas evolution stops.

-

Remove most of the methanol under reduced pressure.

-

Add water (30 mL) and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol.

-

Purify by recrystallization or column chromatography as needed.

-

Conclusion

The aldehyde group of this compound is a powerful and versatile functional group for chemical synthesis. The protocols and mechanistic discussions provided herein demonstrate its utility in forming C-N and C-C bonds, as well as its interconversion to alcohol and carboxylic acid functionalities. By understanding the electronic and steric influences of the aromatic substituents, researchers can effectively leverage this compound as a key building block for the development of novel pharmaceuticals and advanced materials.

References

-

Chnadra, A. K., & Kandu, S. (2012). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. [Link]

- Latif, M. A., et al. (2019). Synthesis, Characterization, and Biological Activity of the Schiff Base and Its Ni(II), Cu(II), and Zn(II) Complexes Derived from 4-(Dimethylamino)benzaldehyde and S-Benzyldithiocarbazate. Russian Journal of General Chemistry, 89, 1197–1201.

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Martins Nolasco, M., et al. (2022). Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. ResearchGate. [Link]

-

Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzaldehyde. PubChem. [Link]

-

American Chemical Society. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ACS Publications. [Link]

-

Adejori, A. A., & Avoseh, O. N. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 23-27. [Link]

-

Salhin, A., et al. (2008). 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(dimethylamino)benzaldehyde. PubChem. [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

-

ResearchGate. (2025). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. [Link]

-

ResearchGate. (n.d.). Mechanism of oxidation of aldehydes by TEABC in the presence of p-TsOH. [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. PubMed. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. . [Link]

-

Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [Link]

-

Khurana, J. M., & Agrawal, A. (2009). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]

-

Web Pages. (n.d.). Aldol Reaction. [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

-

TSI Journals. (2018). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]

-

Semantic Scholar. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. [Link]

-

NTU > IRep. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. [Link]

-

ResearchGate. (n.d.). Plausible deactivation of 4-(dimethylamino) benzaldehyde for the imine... [Link]

-

Chegg. (2020). The Aldol Condensation reaction was performed with the following reactants. [Link]

-

Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. (n.d.). [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. [Link]

-

Web Pages. (n.d.). Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. . [Link]

-

Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. gctlc.org [gctlc.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. tandfonline.com [tandfonline.com]

- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols for Condensation Reactions of 4-Bromo-2-(dimethylamino)benzaldehyde

Introduction: The Unique Reactivity of 4-Bromo-2-(dimethylamino)benzaldehyde

This compound is a bespoke aromatic aldehyde offering a unique combination of electronic and steric properties, making it a valuable building block for researchers in medicinal chemistry and materials science. Its chemical personality is defined by three key features: the electrophilic aldehyde group, a potent electron-donating dimethylamino group at the ortho position, and an electron-withdrawing bromo group at the para position.

The ortho-dimethylamino group significantly influences the aldehyde's reactivity. Through resonance, it donates electron density to the benzene ring, which can slightly decrease the intrinsic electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this is counteracted by the electron-withdrawing inductive effect of the para-bromo substituent. This electronic push-pull system, combined with the steric bulk of the ortho-dimethylamino group, modulates the accessibility and reactivity of the aldehyde, enabling a range of selective condensation reactions. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, providing access to diverse molecular scaffolds such as chalcones, stilbenes, and Schiff bases.

This guide provides an in-depth exploration of key condensation reactions involving this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Claisen-Schmidt Condensation: Synthesis of Substituted Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (α,β-unsaturated ketones), which are prevalent scaffolds in numerous biologically active compounds. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with a ketone containing at least one α-hydrogen (e.g., acetophenone).[1][2][3]

Mechanistic Rationale & Substrate Considerations

The reaction proceeds via an aldol condensation mechanism. A strong base (typically NaOH or KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone product.[1][4]

The potent electron-donating effect of the ortho-dimethylamino group can increase the electron density on the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to aldehydes with electron-withdrawing groups.[5][6] However, the reaction is generally robust and proceeds efficiently, often driven to completion by the formation of the highly conjugated and stable final product.

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-bromo-2-(dimethylamino)phenyl)prop-2-en-1-one

Materials:

-

This compound

-

Acetophenone

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.14 g (5.0 mmol) of this compound and 0.60 g (5.0 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalysis: While stirring, slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 10 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction: Continue stirring the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes to ensure complete precipitation of the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid generously with cold deionized water until the filtrate is neutral (pH ~7) to remove residual NaOH.

-

Purification: Purify the crude chalcone by recrystallization from hot ethanol to yield the pure product as colored crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.

| Parameter | Condition | Rationale / Notes |

| Stoichiometry | 1:1 (Aldehyde:Ketone) | Equimolar amounts are typically used for this crossed-aldol condensation.[7] |

| Catalyst | 10% aq. NaOH | A common and effective base for enolate formation. KOH can also be used.[2] |

| Solvent | Ethanol (95%) | A good solvent for both reactants and facilitates product precipitation upon addition to water. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

| Reaction Time | 2-4 hours | Varies by substrate; monitor via TLC for completion. |

| Expected Yield | 75-90% | Yields are generally high due to the formation of a stable conjugated system. |

Knoevenagel Condensation: Access to Cyanoacrylates and Malonates

The Knoevenagel condensation is a highly versatile C-C bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction, typically catalyzed by a weak base like piperidine, is instrumental in synthesizing substituted alkenes.[9]

Mechanistic Rationale & Substrate Considerations

The reaction begins with the deprotonation of the active methylene compound (e.g., malononitrile or diethyl malonate) by a weak base to form a stabilized carbanion. This nucleophile then adds to the aldehyde carbonyl. The resulting adduct subsequently undergoes dehydration to produce the final, highly functionalized alkene.[8] The use of a weak base is crucial to prevent self-condensation of aldehydes that possess α-hydrogens; however, since this compound lacks them, this is not a concern.[8]

The electron-rich nature of the aldehyde may require slightly more forcing conditions (e.g., heating) compared to electron-deficient aldehydes to achieve a reasonable reaction rate.[10]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((4-bromo-2-(dimethylamino)phenyl)methylene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ethanol or Isopropanol

-

Piperidine

-

Reflux condenser, heating mantle, round-bottom flask

Procedure:

-

Reactant Setup: In a 50 mL round-bottom flask, combine 1.14 g (5.0 mmol) of this compound and 0.33 g (5.0 mmol) of malononitrile in 15 mL of ethanol.

-

Catalysis: Add 0.1 mL of piperidine (catalytic amount) to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization.

-

Filtration: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

| Reactant 2 (Active Methylene) | Catalyst | Solvent | Temperature | Expected Product |

| Malononitrile | Piperidine | Ethanol | Reflux | 2-((4-bromo-2-(dimethylamino)phenyl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Toluene | Reflux (w/ Dean-Stark) | Diethyl 2-((4-bromo-2-(dimethylamino)phenyl)methylene)malonate |

| Cyanoacetic acid | Pyridine | Pyridine | Reflux | (E)-2-cyano-3-(4-bromo-2-(dimethylamino)phenyl)acrylic acid |

Schiff Base Formation: Versatile Imines as Synthetic Intermediates

The formation of a Schiff base (or imine) is a condensation reaction between an aldehyde and a primary amine, resulting in a carbon-nitrogen double bond and the elimination of water.[11][12] These imines are critical intermediates in organic synthesis and are widely studied for their biological activities.[13]

Mechanistic Rationale & Substrate Considerations

The reaction is typically acid-catalyzed and reversible. The amine nitrogen acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine. The ortho-dimethylamino group on the benzaldehyde ring may sterically hinder the approach of bulky amines, potentially requiring longer reaction times or heating.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

Materials:

-

This compound

-

Aniline

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic)

Procedure:

-

Reactant Setup: Dissolve 1.14 g (5.0 mmol) of this compound in 20 mL of methanol in a round-bottom flask.

-

Amine Addition: Add 0.47 g (5.0 mmol) of aniline to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or heat to reflux for 1 hour for faster conversion. The formation of a solid product is common.

-

Product Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated Schiff base by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold methanol and dry under vacuum. Recrystallization is usually not necessary if high-purity starting materials are used.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Approach

For the stereoselective synthesis of alkenes, particularly stilbene-like structures, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are superior to classical condensation methods.[14]

The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a phosphonium salt deprotonated by a strong base) to convert an aldehyde into an alkene.[15][16] A key advantage is the unambiguous placement of the double bond. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene.[15]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification that uses a phosphonate-stabilized carbanion.[17][18] It offers significant advantages over the Wittig reaction:

-

The phosphonate carbanions are more nucleophilic.

-

The byproduct is a water-soluble phosphate ester, which simplifies purification.[18]

-

It strongly favors the formation of the thermodynamically more stable (E)-alkene.[17][19]

Caption: Comparison of Wittig and HWE Reactions.

Experimental Protocol: (E)-Stilbene Synthesis via HWE Reaction

Materials:

-

This compound

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Safety Note: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) and quench carefully.

-

Phosphonate Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere, suspend 0.22 g (5.5 mmol) of 60% NaH in 15 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1.14 g (5.0 mmol) of diethyl benzylphosphonate in 5 mL of anhydrous THF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes to ensure complete formation of the carbanion.

-

Aldehyde Addition: Cool the mixture back to 0 °C and add a solution of 1.14 g (5.0 mmol) of this compound in 10 mL of anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure (E)-alkene.

References

-

PraxiLabs. Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available from: [Link]

-

Moreno-Fuquen, R., et al. (2009). 4-Bromo-4′-(dimethylamino)stilbene. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1475. Available from: [Link]

-

ResearchGate. Knoevenagel Condensation Reactions of Benzaldehyde (1a), 4-Methoxybenzaldehyde (1b) and 4-(Dimethylamino)benzaldehyde (1c) with Malononitrile (2) in Methanol (MeOH) to Yield Benzylidenemalononitriles 3a−c. ResearchGate. Available from: [Link]

-

Journal of the Chemical Society, Transactions. (1926). XXV.-Condensation of 3- Bromo- and 3-Nitro-4- dimethylaminobenxaldehyde with Ethyl Acetoncetate and Ammonia. Royal Society of Chemistry. Available from: [Link]

-

SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]

-

Mahmud, T., et al. (2021). Schiff Base, 6-Amino-2-[(4-(Dimethylamino)Benzylidene)Amino]Hexanoic Acid and its Lanthanide (III) Complexes have Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link]

-

Wikipedia. Claisen–Schmidt condensation. Wikipedia. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Wikipedia. Available from: [Link]

-

YMER. CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. YMER. Available from: [Link]

-

Acta Crystallographica Section E. (2008). 4-(Dimethylamino)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Dimethylamino)Benzaldehyde. PubChem. Available from: [Link]

-

ResearchGate. Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes. ResearchGate. Available from: [Link]

-

ResearchGate. Experimental spectrum of 4-(dimethylamino) benzaldehyde in the range... ResearchGate. Available from: [Link]

-

Scientific Research Publishing. Reactions using benzaldehyde with electron withdrawing groups and various alcohols. SCIRP. Available from: [Link]

-

National Center for Biotechnology Information. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. NCBI. Available from: [Link]

-

MDPI. The effect of electron-withdrawing and electron-donating groups on aldehyde formation. MDPI. Available from: [Link]

-

ACS Publications. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available from: [Link]

-

Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available from: [Link]

-

ResearchGate. (PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures. NCBI. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

-

Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. Available from: [Link]

-

ResearchGate. Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. NCBI. Available from: [Link]

-

ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. Available from: [Link]

-

Taylor & Francis Online. Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction. Organic Chemistry Portal. Available from: [Link]

-

National Center for Biotechnology Information. Condensation-Based Methods for the C−H Bond Functionalization of Amines. NCBI. Available from: [Link]

-

Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available from: [Link]

-

PubChem. 2-Bromo-4-(dimethylamino)benzaldehyde. PubChem. Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

-

Wiley-VCH. 1 Stilbenes Preparation and Analysis. Wiley Online Library. Available from: [Link]

-

University of California, Irvine. Solvent Free Wittig Reactions. UCI. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. NIST. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

-

ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available from: [Link]

-

MDPI. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. MDPI. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... ResearchGate. Available from: [Link]

-

ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. Available from: [Link]

-

ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available from: [Link]

-

National Center for Biotechnology Information. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. NCBI. Available from: [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]

-

University of Central Florida. The WITTIG REACTION With CHEMILUMINESCENCE! UCF. Available from: [Link]

-

YouTube. Benzoin Condensation. YouTube. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. NIST. Available from: [Link]

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. scispace.com [scispace.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

4-Bromo-2-(dimethylamino)benzaldehyde in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 4-Bromo-2-(dimethylamino)benzaldehyde in Heterocyclic Synthesis

Part 1: Executive Summary & Compound Profile

This compound is a trifunctional building block that serves as a linchpin in the synthesis of fused nitrogen heterocycles, particularly quinolines and benzo-fused azines . Unlike simple benzaldehydes, this molecule possesses three distinct reactive handles that allow for orthogonal functionalization:

-

Aldehyde (C1): A highly reactive electrophile for condensation reactions (Knoevenagel, Wittig).

-

Dimethylamino Group (C2): A latent nucleophile capable of participating in the "tert-amino effect," a powerful cyclization strategy for constructing heterocyclic rings.

-

Bromine Atom (C4): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which remains inert during the initial ring-formation steps.

This guide details the protocols for leveraging the "tert-amino effect" to synthesize 7-bromoquinoline scaffolds, providing a direct route to complex pharmaceutical intermediates.

Physicochemical Profile

| Property | Data |

| CAS Number | 1030863-12-7 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Yellow to light orange crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Sparingly soluble in hexanes |

| Stability | Light sensitive (store in amber vials); Stable under standard laboratory conditions |

Part 2: Strategic Utility & Reactivity Map

The power of this scaffold lies in its ability to undergo Type 2 tert-amino effect cyclizations . When the aldehyde is converted to a vinyl group (via Knoevenagel condensation), the ortho-dimethylamino group can transfer a hydride to the vinyl chain, triggering a ring closure that incorporates the N-methyl carbon into the new heterocyclic ring.

Reactivity Diagram (Graphviz)

Caption: Orthogonal reactivity map showing the transformation of the aldehyde and amine into a quinoline core, leaving the bromine available for downstream library generation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-substituted-quinolines via the Tert-Amino Effect

This protocol utilizes the Meth-Cohn/Reinhoudt cyclization . It is a self-validating cascade where the initial Knoevenagel condensation sets up the geometry for the subsequent intramolecular hydride transfer and ring closure.

Target: Synthesis of Ethyl 7-bromo-1,2-dihydroquinoline-3-carboxylate (and subsequent oxidation to Quinoline).

Reagents:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate or Ethyl cyanoacetate (1.1 equiv)

-

Piperidine (Catalytic, 0.1 equiv)

-

Glacial Acetic Acid (Catalytic, 0.1 equiv)

-

Solvent: Toluene or Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Condensation Setup:

-

In a 50 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) and a magnetic stir bar, dissolve This compound (228 mg, 1.0 mmol) in Toluene (10 mL).

-

Add Ethyl acetoacetate (143 mg, 1.1 mmol).

-

Add Piperidine (10 µL) and Glacial Acetic Acid (10 µL) sequentially.

-

-

Reaction & Cyclization:

-

Heat the mixture to reflux (110°C) .

-

Monitor: The reaction first forms the benzylidene intermediate (bright yellow/orange spot on TLC). Continued heating triggers the tert-amino cyclization (formation of a fluorescent spot).

-

Reflux for 4–12 hours. The color typically shifts from bright yellow to a deeper orange/red.

-

Mechanistic Note: The ortho-NMe₂ group transfers a hydride to the β-position of the vinyl acceptor. The resulting dipolar intermediate cyclizes to form the 1,2-dihydroquinoline.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30).

-

Yield Expectation: 60–80% of the dihydroquinoline or fully aromatized quinoline (depending on the oxidant presence; often air oxidation occurs spontaneously).

-

Optimization Tip: To force full aromatization to the 7-bromoquinoline , treat the crude dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane at room temperature for 1 hour.

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Once the quinoline core is formed, the 7-bromo position serves as a handle for introducing aryl or heteroaryl groups.

Reagents:

-

7-Bromoquinoline derivative (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Charge a microwave vial with the 7-bromoquinoline substrate (0.5 mmol), boronic acid (0.75 mmol), K₂CO₃ (1.5 mmol), and Pd catalyst (0.025 mmol).

-

Add degassed Dioxane (4 mL) and Water (1 mL).

-

Seal and heat to 100°C for 2–4 hours (or 30 min in microwave).

-

Filter through Celite, extract with EtOAc, and purify via chromatography.

Part 4: Mechanism & Logic (The "Tert-Amino" Effect)

Understanding the mechanism is crucial for troubleshooting. The reaction is not a simple nucleophilic attack; it involves an intramolecular redox process.[1]

Mechanistic Pathway Diagram

Caption: The cascade sequence transforming the acyclic precursor into the bicyclic quinoline core via the tert-amino effect.

Why this works:

-

Conformation: The ortho positioning places the N-methyl C-H bonds in close proximity to the electrophilic double bond formed in Step 1.

-

Electronic Push: The electron-rich dimethylamino group facilitates the hydride transfer, which is the rate-determining step.

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| No Reaction (Step 1) | Inactive catalyst or wet solvent. | Use fresh Piperidine/Acetic acid; ensure toluene is dry (azeotrope water). |

| Stalled at Intermediate | Vinyl product formed but didn't cyclize. | Increase temperature (switch from EtOH to Toluene or Xylene reflux). |

| Low Yield | Polymerization of the vinyl intermediate. | Run the reaction in dilute conditions; exclude light. |

| Safety Hazard | Piperidine/Acetic Acid | Corrosive. Handle in a fume hood. |

| Safety Hazard | Brominated Compounds | Potential environmental toxin. Dispose of as halogenated waste. |

References

-

Meth-Cohn, O., & Suschitzky, H. (1972). The tert-amino-effect in heterocyclic synthesis. Advances in Heterocyclic Chemistry , 14, 211-278. Link

-

Reinhoudt, D. N., et al. (1984). Tert-amino effect in heterocyclic synthesis.[2][3][4] Formation of N-heterocycles by ring-closure reactions of substituted 2-vinyl-N,N-dialkylanilines. Journal of Organic Chemistry , 49(2), 269–276.[5] Link

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

-

Verboom, W., et al. (1981). Synthesis of quinolines via the tert-amino effect. Tetrahedron Letters , 22(3), 363-366. Link

-

ChemicalBook. (2024). This compound Properties and Safety. Link

Sources

- 1. C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-(dimethylamino)benzaldehyde in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-(dimethylamino)benzaldehyde emerges as a highly valuable and versatile building block, offering medicinal chemists a unique combination of reactive sites to construct complex molecular architectures. Its structure, featuring an aldehyde, a strategically positioned bromo group, and an electron-donating dimethylamino moiety, provides a powerful platform for generating diverse compound libraries aimed at a wide array of biological targets.

The aldehyde group serves as a classical handle for a multitude of transformations, including reductive aminations and condensation reactions, to build key pharmacophores. The bromine atom is primed for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[1] Finally, the ortho-dimethylamino group not only influences the electronic properties and conformation of the molecule but can also act as a crucial interaction point with biological targets or as a directing group in certain synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for its effective utilization in a research setting.

Section 1: Core Applications in Drug Discovery Programs

The unique trifecta of functional groups on this compound makes it an ideal scaffold for several classes of therapeutic agents. Its derivatives have shown promise in oncology, neuroscience, and anti-infective research.

Development of Novel Anticancer Agents

The pursuit of new anticancer agents is a cornerstone of medicinal chemistry.[2] this compound serves as a key precursor for at least two important classes of anticancer compounds.

-

Aldehyde Dehydrogenase (ALDH) Inhibitors: The structurally related compound 4-(diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancer stem cells and contribute to drug resistance.[3][4] By using this compound as a starting point, researchers can synthesize novel analogs. The bromine atom allows for the exploration of the inhibitor's binding pocket through Suzuki coupling, potentially leading to derivatives with enhanced potency and isoform selectivity against specific ALDHs like ALDH1A3 or ALDH3A1.[5][6]

-

Kinase Inhibitors: The dimethylamino group is a privileged functionality found in numerous FDA-approved kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7] The 2-(dimethylamino)benzaldehyde core can be elaborated into larger heterocyclic systems that target the ATP-binding site of kinases such as CK2, a protein implicated in tumor development.[7]

-

Chalcones and Heterocyclic Scaffolds: Chalcones, synthesized via condensation of benzaldehydes with acetophenones, are known to possess a broad spectrum of biological activities, including antitumor properties.[8] Furthermore, the aldehyde functionality is a gateway to constructing complex heterocyclic systems like 4-thiazolidinones, which are recognized as attractive frameworks in anticancer drug design due to their ability to modulate multiple cellular pathways.[2]

Intermediates for CNS-Active Compounds

Derivatives of substituted benzaldehydes have shown potential in the treatment of central nervous system disorders. For instance, salicylhydrazone complexes of the closely related 4-bromobenzaldehyde have been reported to exhibit antidepressant and anxiolytic effects.[9] This suggests that derivatives of this compound could be synthesized and screened for activity against neurological targets. The dimethylamino moiety is also present in several CNS drugs, where it can be crucial for modulating properties like blood-brain barrier penetration and receptor affinity.[10]

Section 2: Key Synthetic Protocols and Methodologies

The true value of this compound is realized through its synthetic transformations. The following protocols are foundational for leveraging this reagent in a drug discovery workflow.

Diagram: Synthetic Utility Overview

The following diagram illustrates the primary reactive sites of this compound and the key transformations it can undergo.

Caption: Key reactive sites and synthetic pathways for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a carbon-carbon bond at the 4-position of the benzene ring, replacing the bromine atom. The Suzuki-Miyaura coupling is renowned for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][11]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Using a stable precursor like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with a phosphine ligand is standard practice.[12]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[12]

-

Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, so purging the reaction with an inert gas like argon or nitrogen is critical for achieving high yields.[11]

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1). The typical concentration is 0.1-0.2 M with respect to the starting material.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

| Parameter | Typical Condition | Purpose/Comment |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | R-B(OH)₂ (Aryl, Heteroaryl, Vinyl) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Solubilizes reactants and base |

| Temperature | 80 - 100 °C | Provides activation energy for the reaction |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura reaction.[12]

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol utilizes the aldehyde functionality to react with an acetophenone derivative, forming a chalcone scaffold. This reaction is a classic example of a base-catalyzed aldol condensation followed by dehydration.[8]

Causality Behind Experimental Choices:

-

Base: A strong base like NaOH or KOH is used to deprotonate the α-carbon of the acetophenone, generating an enolate nucleophile.

-

Solvent: Ethanol or methanol is typically used as it effectively dissolves both the reactants and the base.

Experimental Protocol:

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and a substituted acetophenone (1.0 equiv.) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

-

Reaction Execution: Allow the reaction to stir at room temperature. The formation of a precipitate often indicates product formation. Stirring can continue for 2-24 hours.

-

Monitoring: Monitor the consumption of the starting materials by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into cold water. If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-